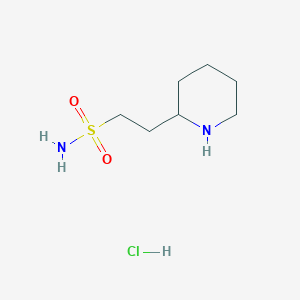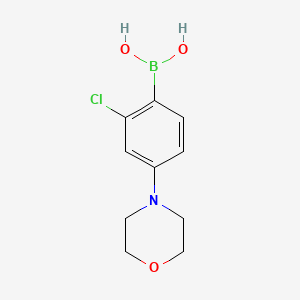
3-(3-tert-Butoxycarbonylamino-propylsulfanyl)-propionic acid
Descripción general
Descripción
The compound is a derivative of amino acids with a tert-butoxycarbonyl (Boc) protecting group . The Boc group is commonly used in organic synthesis to protect amines .
Synthesis Analysis
While specific synthesis methods for “3-(3-tert-Butoxycarbonylamino-propylsulfanyl)-propionic acid” were not found, Boc-protected amino acids are typically synthesized by reacting the corresponding amino acid with di-tert-butyl dicarbonate in the presence of a base .Molecular Structure Analysis
The molecular structure of the compound would likely include a propylsulfanyl group (-C3H7-S-) and a propionic acid group (-C2H5-COOH), along with a tert-butoxycarbonylamino group (-C4H9-O-CO-NH-) attached to the same carbon .Chemical Reactions Analysis
Boc-protected amino acids can participate in various chemical reactions. They are often used in peptide synthesis, where the Boc group protects the amine during coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Boc-protected amino acids are typically solids and are soluble in common organic solvents .Aplicaciones Científicas De Investigación
Dipeptide Synthesis
This compound is utilized in the synthesis of dipeptides. The tert-butyloxycarbonyl (Boc) group serves as a protective group for amino acids in ionic liquids, which are then used as starting materials in dipeptide synthesis . The Boc group ensures that the reactive side chains and N-terminus of amino acids are protected, allowing for efficient peptide bond formation without unwanted side reactions.
Ionic Liquid Formation
The compound can be used to create room-temperature ionic liquids (RTILs) when combined with 1-ethyl-3-methylimidazolium cation . These RTILs have unique properties such as being clear, nearly colorless, and miscible with various organic solvents, making them suitable for a range of applications in organic synthesis.
Amide Bond Formation Enhancement
In the presence of specific coupling reagents, such as N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide, the compound enhances amide bond formation. This allows for the synthesis of peptides without the need for additional bases, streamlining the process and improving yields .
Synthetic Support in Peptide Synthesis
The compound’s derivatives can act as synthetic supports in peptide synthesis. This application is particularly useful when synthesizing peptides with multiple amino acids, as it provides stability and control over the reaction conditions .
Cleavage Reagent in Peptide Synthesis
Researchers have found that derivatives of this compound can be used as cleavage reagents in peptide synthesis. This application is crucial for removing protective groups from peptides without affecting the peptide backbone .
Solvent for Organic Synthesis
Due to its miscibility with common organic solvents, the compound can be used as a solvent in organic synthesis. Its unique properties may offer advantages over traditional solvents, such as reduced toxicity or improved reaction kinetics .
Selective Reaction Media
The compound can serve as a selective reaction medium for organic synthesis. By protecting reactive groups, it allows for selective reactions to occur, which is essential in multistep synthesis processes .
Chemical Synthesis of Boronic Acids
While not directly related to the compound , tert-butyloxycarbonyl-protected amino acids are used in the synthesis of boronic acids, which are important intermediates in the synthesis of various pharmaceuticals .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylsulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4S/c1-11(2,3)16-10(15)12-6-4-7-17-8-5-9(13)14/h4-8H2,1-3H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVGKEQMXBMKOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCSCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-tert-Butoxycarbonylamino-propylsulfanyl)-propionic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride](/img/structure/B1407361.png)
![6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride](/img/structure/B1407362.png)

![{[2-(1H-Pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothien-3-yl]methyl}amine hydrochloride](/img/structure/B1407365.png)
![{[2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}amine hydrochloride](/img/structure/B1407366.png)
![1-Isobutyl-3,4,5,6-tetrahydro-1H-azepino-[5,4,3-cd]indole hydrochloride](/img/structure/B1407367.png)
![[1-(Azepan-1-ylcarbonyl)butyl]amine hydrochloride](/img/structure/B1407368.png)
![5-[2-(3-Amino-1H-1,2,4-triazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine;nitric acid](/img/structure/B1407372.png)
![3-[5-(4-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1407373.png)


![3-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1407381.png)
![2-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride](/img/structure/B1407382.png)
